REACTION_CXSMILES
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[CH3:1][C:2]([CH2:4][NH:5][C:6]1[C:11]([Cl:12])=[N:10][CH:9]=[CH:8][N:7]=1)=O>FC(F)(F)C(OC(=O)C(F)(F)F)=O>[Cl:12][C:11]1[C:6]2[N:7]([C:2]([CH3:1])=[CH:4][N:5]=2)[CH:8]=[CH:9][N:10]=1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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CC(=O)CNC1=NC=CN=C1Cl
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Name
|
|
Quantity
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10 mL
|
Type
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solvent
|
Smiles
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FC(C(=O)OC(C(F)(F)F)=O)(F)F
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
after the exothermic reaction subsides
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Type
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CONCENTRATION
|
Details
|
the mixture is concentrated under vacuum
|
Type
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CUSTOM
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Details
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The residue is partitioned between chloroform and aqueous sodium bicarbonate
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Type
|
EXTRACTION
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Details
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the chloroform extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=2N(C=CN1)C(=CN2)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |